molecular formula C19H25N3O3S B1240543 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide

Cat. No.: B1240543
M. Wt: 375.5 g/mol
InChI Key: YSQYZUUQAGHGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide is a member of benzothiazoles.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide and its derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include this compound, showed potent cytotoxicity, with some compounds having IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. These compounds were also effective in vivo against colon 38 tumors in mice (Deady et al., 2003).

Corrosion Inhibition

In another application, benzothiazole derivatives, similar to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors showed high efficiency and stability, offering a novel approach for protecting metal surfaces in corrosive environments (Hu et al., 2016).

Antimicrobial Activities

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for both cytotoxic and antimicrobial activities. Notably, some of these compounds exhibited significant cytotoxicity against various cancer cell lines and also demonstrated moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi (Nam et al., 2010).

Synthesis of Novel Heterocycles

The compound and its derivatives have been used in the synthesis of various novel heterocycles, which are of interest in medicinal chemistry and drug development. These include the synthesis of pyrimido[1,2-a]benzothiazole, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the compound's versatility in organic synthesis (Bondock et al., 2011).

Antitumor Activity

Further studies have explored the use of related compounds in targeting topoisomerase I, a key enzyme in DNA replication, indicating potential antitumor activities. Among various derivatives, some showed potent topoisomerase I-targeting activity and cytotoxicity in cancer cell lines (Zhu et al., 2005).

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O3S/c1-21(2)8-9-22(18(23)13-6-4-3-5-7-13)19-20-14-10-15-16(25-12-24-15)11-17(14)26-19/h10-11,13H,3-9,12H2,1-2H3

InChI Key

YSQYZUUQAGHGFJ-UHFFFAOYSA-N

SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4CCCCC4

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide

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